molecular formula C20H22N6O2 B2585376 3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide CAS No. 1796946-16-1

3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide

Cat. No. B2585376
CAS RN: 1796946-16-1
M. Wt: 378.436
InChI Key: CPVAOZKDPYBBOE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, a pyrazolo[1,5-a]pyrimidin-6-yl group, and an indazole-6-carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely contribute to the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. Unfortunately, specific information about its properties is not available from the search results .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their biological activities, including antitumor, antimicrobial, and antiviral effects. For instance, novel N-arylpyrazole-containing enaminones have been synthesized, showing inhibition effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in chemotherapy treatments (S. Riyadh, 2011). Another study synthesized 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, finding activity against human cytomegalovirus and herpes simplex virus (N. Saxena et al., 1990).

Development of Functional Fluorophores

Pyrazolo[1,5-a]pyrimidines have also been utilized as key intermediates for the preparation of functional fluorophores. These compounds have been developed into novel functional fluorophores with potential applications as fluorescent probes for detecting biologically or environmentally relevant species, demonstrating their versatility beyond pharmaceutical applications (Juan C Castillo et al., 2018).

Antimicrobial and Antifungal Applications

Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess antimicrobial and antifungal activities. These compounds offer a promising avenue for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Nada M. Abunada et al., 2008).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve investigating its mechanism of action and potential applications .

properties

IUPAC Name

3-methoxy-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-9-18-22-11-14(12-26(18)23-13)5-4-8-21-19(27)15-6-7-16-17(10-15)24-25(2)20(16)28-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVAOZKDPYBBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=NN(C(=C4C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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